molecular formula C11H11N7O3 B5799893 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide

3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide

Cat. No. B5799893
M. Wt: 289.25 g/mol
InChI Key: STZIQVNWNYNTRV-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide have been extensively studied. The compound has been shown to modulate various biochemical pathways, including oxidative stress, inflammation, and cell signaling. It also exhibits physiological effects such as reducing tumor growth, inhibiting microbial growth, and suppressing inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide in lab experiments include its potent biological activities, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide. These include the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the identification of its cellular targets and mechanism of action. Further studies are also needed to investigate its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide is a promising compound with potential applications in various areas of scientific research. Its potent biological activities, ease of synthesis, and low toxicity make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, cellular targets, and potential side effects.

Synthesis Methods

The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide involves the condensation of 4-pyridinecarboxaldehyde with 3-nitro-1H-1,2,4-triazole-5(4H)-one followed by the reaction with propanohydrazide. The reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-(4-pyridinylmethylene)propanohydrazide has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. The compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O3/c19-10(15-14-7-9-1-4-12-5-2-9)3-6-17-8-13-11(16-17)18(20)21/h1-2,4-5,7-8H,3,6H2,(H,15,19)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZIQVNWNYNTRV-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)CCN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide

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